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N2,N2-Dimethylguanosine - 2140-67-2

N2,N2-Dimethylguanosine

Catalog Number: EVT-505596
CAS Number: 2140-67-2
Molecular Formula: C12H17N5O5
Molecular Weight: 311.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N2,N2-Dimethylguanosine (m2,2G) is a modified nucleoside found primarily in transfer RNA (tRNA) molecules across various organisms, including bacteria, eukaryotes, and archaea. [, ] It plays a crucial role in tRNA structure and stability, thereby influencing protein translation. [, , ] The dimethylation of guanosine at the N2 position eliminates its ability to donate hydrogen bonds, leading to altered base-pairing properties, particularly with cytosine. []

Future Directions

Further research is necessary to validate the use of N2,N2-Dimethylguanosine as a reliable biomarker for various diseases, particularly cancer. [, , , , , ] Establishing standardized measurement techniques and determining specific cutoff values for different diseases are crucial steps. [, , , ] Investigating the correlation between N2,N2-Dimethylguanosine levels and therapeutic responses could enhance its prognostic value and facilitate personalized treatment strategies.

While the role of N2,N2-Dimethylguanosine in tRNA stability is established, [, ] further investigation is needed to unravel its specific contributions to mRNA translation. [, , ] Determining its influence on codon-anticodon interactions, ribosome binding, and translation initiation and elongation could reveal its nuanced role in regulating protein synthesis. [, , ]

Understanding the molecular mechanisms underlying tRNA modification enzymes, particularly those responsible for N2,N2-Dimethylguanosine formation, can pave the way for developing targeted therapies. [, , , , , , , , ] Targeting these enzymes in diseases characterized by dysregulated tRNA modifications, such as cancer, could offer novel therapeutic avenues for modulating protein synthesis and influencing cellular behavior. []

Beyond its role in tRNA, exploring the potential involvement of N2,N2-Dimethylguanosine in other cellular processes is warranted. [, ] Determining its presence and function in other RNA species, like mRNA, could uncover new regulatory mechanisms and broaden our understanding of its significance in cellular biology.

Guanosine

Compound Description: Guanosine is a purine nucleoside consisting of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a precursor to N2,N2-dimethylguanosine, undergoing methylation at the N2 position. []

Relevance: Guanosine is the direct precursor to N2,N2-dimethylguanosine. The methylation of guanosine at the N2 position, first yielding N2-methylguanosine and then N2,N2-dimethylguanosine, significantly impacts its hydrogen bonding capabilities and pairing behavior. [, ]

N2-Methylguanosine

Compound Description: N2-Methylguanosine (m2G) is a modified nucleoside found in tRNA and rRNA. It is the second most common nucleoside analog in Escherichia coli rRNAs. [] N2-methylguanosine serves as an intermediate in the formation of N2,N2-dimethylguanosine. [, ]

7-Methylguanosine

Compound Description: 7-Methylguanosine (m7G) is a modified nucleoside commonly found in tRNA, rRNA, and as part of the 5’ cap structure in mRNA. [, ] It is derived from guanosine methylation and plays a role in RNA stability and translation initiation. []

Relevance: Like N2,N2-dimethylguanosine, 7-Methylguanosine (m7G) is a methylated form of guanosine, highlighting the significance of methylation in modifying nucleoside properties. While both are found in various RNA species, they differ in their methylation site and biological functions. 7-Methylguanosine is primarily involved in mRNA capping and stability, while N2,N2-dimethylguanosine influences tRNA structure and function. [, , ]

Pseudouridine

Compound Description: Pseudouridine (Ψ) is the most abundant modified nucleoside in RNA. [] It is formed by the isomerization of uridine and is found in various RNA species, including tRNA, rRNA, and mRNA. Pseudouridine contributes to RNA stability and folding, and its urinary levels have been used as an indicator for RNA turnover. [, , ]

Relevance: While structurally distinct from N2,N2-dimethylguanosine, pseudouridine (Ψ) is functionally related. Both are modified nucleosides found in various RNA species, and their urinary levels have been investigated as potential biomarkers for diseases like cancer. [, , , ] Moreover, pseudouridine, along with N2,N2-dimethylguanosine and 7-methylguanosine, have been explored as indicators for the turnover of different RNA types in the human body. []

N4-Acetylcytidine

Compound Description: N4-Acetylcytidine (ac4C) is a modified nucleoside found in tRNA and rRNA. [, ] It is formed by the acetylation of cytidine at the N4 position and is involved in maintaining tRNA stability and promoting translation fidelity. [, ]

Relevance: Similar to N2,N2-dimethylguanosine, N4-acetylcytidine (ac4C) is a modified nucleoside present in tRNA and exhibits a role in tRNA stability. [, ] Both modifications highlight the importance of chemical alterations in fine-tuning tRNA structure and function.

Overview

N,N-Dimethylguanosine is a modified nucleoside derived from guanosine, characterized by the addition of two methyl groups at the nitrogen-2 position of the guanine base. This compound plays a significant role in various biological processes, particularly in the structure and function of ribonucleic acids (RNA). It is commonly found in transfer RNA and ribosomal RNA, where it influences base-pairing properties and RNA stability.

Source

N,N-Dimethylguanosine is synthesized naturally in organisms through methylation processes involving specific methyltransferases that utilize S-adenosyl-L-methionine as a methyl donor. Additionally, it can be synthesized chemically in laboratory settings for research purposes.

Classification

N,N-Dimethylguanosine falls under the category of nucleoside analogs and modifications. It is classified as a purine nucleoside due to its structural components, which include a guanine base linked to a ribose sugar.

Synthesis Analysis

Methods

The synthesis of N,N-Dimethylguanosine can be achieved through several methods, including:

  1. Reductive C-S Bond Cleavage: This method involves the use of tributyltin hydride to cleave sulfur-containing compounds, facilitating the introduction of methyl groups at the nitrogen positions of guanosine .
  2. Methylation Reactions: Methylation can be performed using various reagents, such as methyl iodide or dimethyl sulfate, under controlled conditions to selectively add methyl groups to the nitrogen atoms of guanosine .
  3. Enzymatic Synthesis: Specific methyltransferases catalyze the addition of methyl groups to guanosine, resulting in N,N-Dimethylguanosine. This biological synthesis pathway is essential for producing this compound in vivo .

Technical Details

The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. High-performance liquid chromatography is commonly employed for purification and analysis of the synthesized compound.

Molecular Structure Analysis

Structure

N,N-Dimethylguanosine consists of a guanine base attached to a ribose sugar. The molecular formula is C12H17N5O5C_{12}H_{17}N_{5}O_{5}, with a molecular weight of approximately 311.30 g/mol. The two methyl groups are located on the nitrogen-2 position of the guanine ring.

Data

  • Molecular Weight: 311.30 g/mol
  • Molecular Formula: C₁₂H₁₇N₅O₅
  • Physical State: Solid at room temperature .
Chemical Reactions Analysis

Reactions

N,N-Dimethylguanosine participates in various chemical reactions that are crucial for its biological functions:

  1. Demethylation Reactions: Enzymatic demethylation can convert N,N-Dimethylguanosine back to N2-methylguanosine, which is important for regulating RNA modifications during cellular processes .
  2. Base-Pairing Interactions: The presence of two methyl groups alters base-pairing properties with other nucleotides, affecting RNA structure and stability. For instance, it hinders canonical base-pairing with cytidine but allows non-canonical interactions with uridine .

Technical Details

The reactions involving N,N-Dimethylguanosine often require specific enzymes or conditions that allow for selective modifications without affecting other nucleosides present in RNA.

Mechanism of Action

Process

The mechanism by which N,N-Dimethylguanosine functions within RNA involves its influence on base-pairing and structural stability:

  1. Base-Pairing Modulation: The dual methylation at nitrogen-2 restricts the conformational flexibility of guanine when pairing with adenine and cytidine, favoring specific pairing modes that stabilize RNA structures .
  2. Stability Enhancement: The modification enhances the thermal stability of RNA molecules by promoting favorable interactions between nucleotides during secondary structure formation.

Data

Experimental studies have demonstrated that N,N-Dimethylguanosine increases melting temperatures of RNA duplexes compared to unmodified guanosine, indicating enhanced stability under physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Melting Point: The melting point varies depending on purity but generally falls within typical ranges for modified nucleosides.
  • Stability: Generally stable under physiological conditions but can undergo demethylation through enzymatic action.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to characterize these properties further.

Applications

N,N-Dimethylguanosine has several scientific uses:

  1. Research Tool: It serves as a model compound for studying RNA modifications and their effects on molecular interactions and stability.
  2. Biotechnology Applications: Used in high-throughput sequencing techniques where modified nucleotides may impact sequencing accuracy; understanding its behavior aids in developing better sequencing protocols .
  3. Potential Therapeutics: Investigations into how modifications like N,N-Dimethylguanosine affect gene expression may lead to novel therapeutic strategies targeting RNA modifications in diseases.
Chemical Characterization of N,N-Dimethylguanosine

Structural Properties and Isomeric Forms

N,N-Dimethylguanosine (systematic name: N²,N²-dimethylguanosine), is a modified purine nucleoside characterized by dimethylation of the exocyclic amino group at the C2 position of the guanine base. Its molecular formula is C₁₂H₁₇N₅O₅, with an average molecular weight of 311.2939 g/mol and a monoisotopic mass of 311.122968679 Da [2] [4]. The compound features a β-D-ribofuranosyl moiety linked to the N9 position of the dimethylated guanine base via a glycosidic bond. This configuration is confirmed by the InChIKey RSPURTUNRHNVGF-IOSLPCCCSA-N, which specifies the stereochemistry as 2R,3R,4S,5R for the ribose ring [2] [7]. The dimethylation occurs exclusively at the N² position (not N¹ or N⁷), distinguishing it from other methylated guanosine isomers. No naturally occurring isomeric forms altering the glycosidic linkage (e.g., α-anomers or N7-methyl isomers) have been reported for this compound in the literature surveyed.

Table 1: Fundamental Structural Identifiers of N,N-Dimethylguanosine

PropertyValueSource
CAS Registry Number2140-67-2 [1] [4]
Systematic Name9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-3H-purin-6-one [2]
Molecular FormulaC₁₂H₁₇N₅O₅ [2] [4]
Molecular Weight311.2939 g/mol [2]
SMILES NotationCN(C)C1=NC(=O)C2=C(N1)N(C=N2)[C@@H]1OC@HC@@H[C@H]1O [2]

Physicochemical Properties: Solubility, Stability, and Reactivity

N,N-Dimethylguanosine exhibits moderate water solubility, with predicted aqueous solubility of 13.7 g/L at 25°C [2]. It is supplied as a white to light yellow or light orange powder [4] [5], with a melting point of 239°C (decomposition observed) [4]. The compound demonstrates chirality, displaying an optical rotation of [α]D²⁰ = -37° to -33° (measured at 0.1 g/mL in 1M NaOH solution) [4] [5]. Stability assessments recommend storage at 2–8°C in dry conditions, indicating sensitivity to elevated temperatures and potential hydrolysis under extreme pH [4] [5]. The glycosidic bond remains stable under physiological pH but may undergo cleavage under strongly acidic conditions. Reactivity is primarily localized at the ribose hydroxyl groups, which can participate in phosphorylation or glycosylation reactions. The dimethylated guanine base exhibits reduced hydrogen-bonding capacity compared to unmethylated guanosine, potentially altering its recognition in biological systems [2].

Table 2: Experimental Physicochemical Parameters

PropertyValueMethod
Melting Point235–236°C (literature); 239°C (experimental, dec.)Capillary [2] [4]
Optical Rotation[α]D²⁰ = -37° to -33° (0.1M NaOH)Polarimetry [4] [5]
LogP (Predicted)-1.2 to -1.6ALOGPS [2]
Storage Stability2–8°C (short-term); -20°C (long-term)Manufacturer specifications [4] [5]

Spectroscopic Identification (Nuclear Magnetic Resonance, Mass Spectrometry, UV-Vis)

Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR provide definitive structural confirmation. Key ¹H resonances include the ribose H1' proton at δ 5.90 ppm (d, J=6.5 Hz), methyl protons at δ 3.30 ppm (s, 6H), and ribose methylene protons at δ 3.60–4.10 ppm. ¹³C NMR reveals the critical C2 carbonyl at δ 157.8 ppm, dimethylated C2-amine carbon at δ 154.2 ppm, and ribose C1' at δ 88.5 ppm [2].

Mass Spectrometry:Electrospray ionization mass spectrometry (ESI-MS) in negative mode shows a deprotonated molecular ion [M−H]⁻ at m/z 310.1157 (calculated: 310.1157). Characteristic MS/MS fragments (CE=20 eV) include m/z 178.0741 (base loss with ribose cleavage) and m/z 310.1151 (intact quasi-molecular ion) [3]. Collision cross section (CCS) values are predicted as 168.9 Ų for [M+H]⁺ and 170.4 Ų for [M−H]⁻ [8].

UV-Vis Spectroscopy:The compound exhibits a λmax at 275 nm in aqueous solutions, attributed to the π→π* transitions of the conjugated purine system [8]. This differs from unmodified guanosine (λmax=254 nm) due to electronic effects of dimethylation.

Table 3: Key Spectroscopic Assignments

TechniqueKey Signals
¹H NMR (D₂O)δ 3.30 (s, 6H, N-CH₃); δ 3.60–4.10 (m, 3H, ribose H4,H5); δ 4.40 (t, 1H, ribose H3); δ 5.90 (d, 1H, ribose H1')
¹³C NMR (D₂O)δ 38.5 (N-CH₃); δ 62.1 (ribose C5); δ 72.5 (ribose C3); δ 74.8 (ribose C2); δ 88.5 (ribose C1'); δ 154.2 (C2); δ 157.8 (C6) [2]
MS/MS ([M−H]⁻)m/z 310.1151 ([M−H]⁻, 100%); m/z 178.0741 (base−H, 35%); m/z 135.0312 (fragmented base) [3]
UV-Visλmax = 275 nm (ε=12,400 L·mol⁻¹·cm⁻¹) [8]

Comparative Analysis with Related Modifications (m²Guanosine, m¹Guanosine)

N,N-Dimethylguanosine (m²₂G) exhibits distinct structural and functional differences compared to monomethylated and other methylated guanosine derivatives:

  • Positional Specificity vs. m¹Guanosine (m¹G):m²₂G features dimethylation at the exocyclic N2 amine, preserving Watson-Crick base pairing capacity. In contrast, m¹G methylates the endocyclic N1 position, which acts as a hydrogen bond acceptor, thereby disrupting standard G-C pairing [2] [7].

  • Electronic Effects vs. m⁷Guanosine (m⁷G):The N²-dimethylation in m²₂G causes minimal electronic perturbation to the aromatic system. Conversely, m⁷G (methylation at N7) creates a positive charge, significantly altering UV spectra (λmax=257 nm) and increasing susceptibility to ring opening [2].

  • Biological Occurrence:m²₂G is primarily found in transfer RNA (tRNA) at position 6 in the D-loop, contributing to structural stability. m¹G occurs at positions 9, 37, and 46 in tRNA, while m⁷G caps eukaryotic messenger RNA (mRNA), influencing translation initiation [2] [7].

  • Biochemical Recognition:Dimethylation at N2 sterically hinders recognition by certain RNA-binding proteins but creates specific binding sites for dimethylguanosine-binding Tudor domains. m⁷G is recognized by eukaryotic initiation factor eIF4E via its 5′-cap structure [2].

Table 4: Comparison of Methylguanosine Isomers

PropertyN²,N²-Dimethylguanosine (m²₂G)N¹-Methylguanosine (m¹G)N⁷-Methylguanosine (m⁷G)
Methylation SiteExocyclic N2 amineEndocyclic N1N7 position
Glycosidic Bond StabilityStableStableLabile (depurination risk)
Base Pairing CapacityPreservedDisruptedPreserved (but charged)
UV λmax (nm)275280257
Primary RNA LocationtRNA (position 6)tRNA (positions 9,37,46)mRNA 5′-cap
Biological RoletRNA structural stabilitytRNA folding & codon recognitionmRNA translation initiation [2] [7]

Properties

CAS Number

2140-67-2

Product Name

N,N-Dimethylguanosine

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1

InChI Key

RSPURTUNRHNVGF-IOSLPCCCSA-N

SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Synonyms

N,N-Dimethylguanosine; 2-Dimethylamino-6-oxypurine Riboside;

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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